molecular formula C12H9N3O5 B1608609 2-(2,4-Dinitroanilino)phenol CAS No. 6358-23-2

2-(2,4-Dinitroanilino)phenol

Cat. No.: B1608609
CAS No.: 6358-23-2
M. Wt: 275.22 g/mol
InChI Key: IKBVHBLOMZBKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dinitroanilino)phenol is an organic compound with the molecular formula C12H9N3O5. It is known for its distinctive reddish-brown color and is used in various industrial and scientific applications. This compound is a derivative of phenol and contains nitro groups, which contribute to its chemical reactivity and properties.

Mechanism of Action

Target of Action

The primary targets of 2-(2,4-Dinitroanilino)phenol are tubulin proteins in plants and protists . These proteins are crucial for the formation of microtubules, which are a key component of the cell’s cytoskeleton and play a vital role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

This compound acts as a microtubule inhibitor . It interacts with its targets, the tubulin proteins, disrupting the formation of microtubules. This disruption affects the mitotic process, leading to multinucleate cells and arrested metaphase . The compound’s mode of action is similar to that of other dinitroaniline herbicides, such as trifluralin and pendimethalin .

Biochemical Pathways

The disruption of microtubule formation by this compound affects several biochemical pathways. The most significant effect is the inhibition of cell division, which leads to the formation of multinucleate cells . This can result in abnormal growth patterns, including inhibited lateral root development and swelling of the root tip .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is insoluble in water , which may affect its bioavailability and distribution within the organism.

Result of Action

The action of this compound results in significant morphological changes in the organism. These include swelling of the root tip, inhibited lateral root development, and the formation of multinucleate cells . These changes can lead to stunted growth and the development of a dark green color in plants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its insolubility in water may affect its distribution in the environment and its uptake by organisms. Additionally, it is an organonitrate compound, which can act as a strong oxidizing agent . This means that it may react vigorously with reducing agents, potentially leading to a detonation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitroanilino)phenol typically involves the nitration of phenol or its derivatives. One common method is the nitration of 4-aminophenol with 1-chloro-2,4-dinitrobenzene . The reaction conditions often include the use of sulfuric acid and nitric acid at elevated temperatures to facilitate the nitration process . Another method involves the sulfonation of phenol followed by nitration .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale nitration processes. These processes involve the use of continuous reactors where phenol is treated with nitrating agents under controlled conditions to ensure high yield and purity . The reaction mixture is then purified through crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitroanilino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-(2,4-Dinitroanilino)phenol can be compared with other nitroaromatic compounds such as:

Uniqueness

The presence of both nitro and hydroxyl groups in this compound makes it unique, as it combines the reactivity of phenols with the oxidative properties of nitro compounds. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Properties

IUPAC Name

2-(2,4-dinitroanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c16-12-4-2-1-3-10(12)13-9-6-5-8(14(17)18)7-11(9)15(19)20/h1-7,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBVHBLOMZBKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Record name 2-(2,4-DINITROANILINO)PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20268
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025160
Record name 2-(2,4-Dinitroanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-(2,4-dinitroanilino)phenol appears as orange crystals. (NTP, 1992)
Record name 2-(2,4-DINITROANILINO)PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20268
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2-(2,4-DINITROANILINO)PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20268
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

6358-23-2
Record name 2-(2,4-DINITROANILINO)PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20268
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol, o-(2,4-dinitroanilino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol,4-dinitroanilino)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-Dinitroanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-Dinitroanilino)phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9ZNR6BA7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

374 to 401 °F (NTP, 1992)
Record name 2-(2,4-DINITROANILINO)PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20268
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dinitroanilino)phenol
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dinitroanilino)phenol
Reactant of Route 3
Reactant of Route 3
2-(2,4-Dinitroanilino)phenol
Reactant of Route 4
Reactant of Route 4
2-(2,4-Dinitroanilino)phenol
Reactant of Route 5
Reactant of Route 5
2-(2,4-Dinitroanilino)phenol
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dinitroanilino)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.